UK-157147 is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is primarily classified as a selective serotonin reuptake inhibitor, which positions it within the broader category of antidepressants. Its unique chemical structure and mechanism of action contribute to its efficacy in modulating neurotransmitter levels in the brain.
The compound UK-157147 is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of existing antidepressant frameworks. It is classified under the category of psychoactive substances, specifically targeting serotonin pathways. The molecular formula for UK-157147 is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen in its structure.
The synthesis of UK-157147 involves multiple steps, beginning with the preparation of the core chromanol structure. The synthetic route typically includes:
The detailed synthetic pathway can be complex, often requiring specific conditions such as temperature control and the use of catalysts to facilitate reactions effectively .
The molecular structure of UK-157147 can be represented using its canonical SMILES notation: CC(=O)N1CCC(CC1)C(=O)CBr. This notation provides insights into its connectivity and functional groups. Key structural features include:
The compound's three-dimensional conformation plays a critical role in its pharmacodynamics, influencing how it binds to target sites within the brain .
UK-157147 participates in various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating novel therapeutic agents .
UK-157147 primarily exerts its effects by inhibiting the reuptake of serotonin in the synaptic cleft. This mechanism increases serotonin availability, enhancing mood and alleviating symptoms associated with depression and anxiety disorders.
UK-157147 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how UK-157147 behaves in biological systems and its formulation for therapeutic use .
UK-157147 has potential applications in various scientific fields, primarily within pharmacology and medicinal chemistry. Its role as a selective serotonin reuptake inhibitor positions it as a candidate for developing new antidepressant therapies. Additionally, ongoing research may explore its utility in treating other mood disorders or neuropsychiatric conditions.
Furthermore, studies involving UK-157147 contribute to a broader understanding of serotonin dynamics in the brain, paving the way for innovative approaches to mental health treatment .
UDP-glucuronosyltransferases (UGTs) catalyze glucuronidation—a pivotal Phase II metabolic reaction that enhances xenobiotic hydrophilicity for excretion. UGT1A1, a major hepatic isoform, processes bilirubin and diverse therapeutics. Substrates like UK-157147 enable precise study of UGT1A1 kinetics, polymorphisms, and drug-drug interactions, critical for predicting metabolic clearance and toxicity [1] [4]. Dysfunctional UGT1A1 activity (e.g., Gilbert’s syndrome) underscores the clinical relevance of specialized substrates for enzyme phenotyping.
UK-157147 (chemical name: (3S,4R)-[6-(3-hydroxyphenyl)sulfonyl]-2,2,3-trimethyl-4-(2-methyl-3-oxo-2,3-dihydropyridazin-6-yloxy)-3-chromanol) is a para-phenol compound selectively glucuronidated by UGT1A1. Its well-defined kinetic parameters (Km = 105 μM) and structural specificity make it an ideal probe for dissecting UGT1A1 function amid overlapping activities of other UGT isoforms [1] [4] [6]. Unlike promiscuous substrates (e.g., 1-naphthol), UK-157147 minimizes experimental "noise" from non-target enzymes.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7